REACTION_SMILES
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[Cl:1][CH:2]1[CH2:3][N:4]([CH2:9][CH3:10])[N:5]([CH2:7][CH3:8])[CH2:6]1.[NH4+:11].[OH-:12]>>[CH:2]1([NH2:11])[CH2:3][N:4]([CH2:9][CH3:10])[N:5]([CH2:7][CH3:8])[CH2:6]1
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Name
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Type
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product
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Smiles
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CCN1CC(N)CN1CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |